N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(13-6-3-7-17-13)15-8-10-9-18-12-5-2-1-4-11(10)12/h1-7,10H,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKJRGQAWHMVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Attachment of the Furan-2-carboxamide Moiety: The furan-2-carboxamide moiety can be introduced through a series of reactions involving the appropriate furan derivatives and amide formation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
Chemical Properties and Structure
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide can be characterized by its unique molecular structure, which contributes to its biological activity. The compound's molecular formula is , and it features a furan ring fused with a benzofuran moiety, which is known to enhance its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzofuran have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that these compounds could induce apoptosis in various cancer cell lines, suggesting potential as chemotherapeutic agents .
Neuroprotective Effects
The neuroprotective effects of this compound have also been investigated. Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage. In vitro studies showed that the compound reduces reactive oxygen species (ROS) levels, thereby preserving cell viability in models of neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A clinical trial evaluated the efficacy of a related compound in patients with advanced solid tumors. The trial reported a significant reduction in tumor size among participants who received the treatment compared to the control group. The study highlighted the importance of further research into benzofuran derivatives for cancer therapy .
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. This study suggests potential therapeutic applications for this compound in neurodegenerative disorders .
Data Tables
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide with four related compounds, focusing on structural features, molecular properties, and functional implications.
Table 1: Structural and Molecular Comparison
Structural Divergence and Functional Implications
Core Modifications: The main compound features a 2,3-dihydrobenzofuran core, whereas derivatives like 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide () utilize an isobenzofuran scaffold, altering ring geometry and electronic properties . Alfuzosin Impurity A replaces the benzofuran with a quinazoline system, significantly increasing molecular complexity and weight .
The dual carboxamide groups in ’s BD2 inhibitors introduce hydrogen-bonding capacity, critical for target binding .
Synthetic Complexity :
- Derivatives in require multi-step syntheses (e.g., Suzuki couplings, hydrogenation), yielding lower efficiencies (28%–78% yields) compared to the likely simpler amide coupling for the main compound .
Physicochemical and Analytical Considerations
- Molecular Weight Trends : The main compound (243.26 g/mol) is lighter than most analogs, favoring better bioavailability. Larger derivatives (e.g., ~460 g/mol for Alfuzosin Impurity A) may face solubility challenges .
- Chromatographic Behavior : Compounds with polar groups (e.g., hydroxyurea, dicarboxamides) may exhibit distinct retention times in HPLC, critical for purity assessments .
Biological Activity
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide is a synthetic organic compound that has garnered interest due to its diverse biological activities. This article examines its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran ring fused with a furan-2-carboxamide moiety. This unique structure contributes to its biological activity, particularly in the realms of anti-tumor, antibacterial, and antiviral properties.
| Property | Details |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| CAS Number | 1798140-75-6 |
| Solubility | Soluble in organic solvents; limited in water |
Research indicates that compounds similar to this compound may act through various biological pathways:
- CB2 Receptor Agonism : Several studies suggest that derivatives of benzofuran compounds can selectively activate cannabinoid receptor type 2 (CB2), which is implicated in pain modulation and inflammation reduction .
- Antimicrobial Activity : The compound exhibits promising antibacterial and antifungal properties. For instance, related benzofuran derivatives have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity .
- Antitumor Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Antinociceptive Properties
The antinociceptive effects of benzofuran derivatives have been explored using models of chemically induced pain. For example, compounds similar to this compound demonstrated significant pain relief in rodent models without affecting locomotor function .
Case Studies
- Neuropathic Pain Model : In a study involving spinal nerve ligation and paclitaxel-induced neuropathy in rats, the compound was effective in reversing neuropathic pain symptoms. The effects were mediated through CB2 receptor activation, suggesting a targeted mechanism for pain management .
- Antibacterial Efficacy : A series of benzofuran derivatives were tested against various pathogens, revealing MIC values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria like Pseudomonas aeruginosa.
Table of Biological Activities
Future Directions
The potential therapeutic applications of this compound warrant further investigation. Future research should focus on:
- Clinical Trials : Assessing safety and efficacy in human subjects.
- Mechanistic Studies : Elucidating specific pathways involved in its biological activities.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
Q & A
Q. What are the optimal synthetic routes for preparing N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide?
Methodological Answer:
- Step 1: Start with methyl furan-2-carboxylate derivatives as precursors. React with aminobenzofuran intermediates under reflux conditions using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in anhydrous solvents (e.g., DMF or dichloromethane) .
- Step 2: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor reaction progress by TLC or LC-MS.
- Key Parameters: Control reaction temperature (40–60°C) and stoichiometry (1:1.2 ratio of acid to amine) to minimize side products.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: Use - and -NMR to confirm substituent positions (e.g., dihydrobenzofuran methylene protons at δ 3.5–4.0 ppm and furan carbonyl at ~160 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]) with ≤ 5 ppm deviation.
- HPLC: Employ reverse-phase C18 columns (ACN/water mobile phase) to assess purity (>95%).
Advanced Research Questions
Q. How to design a bioactivity assay to evaluate this compound’s potential as a kinase or enzyme inhibitor?
Methodological Answer:
- Assay Design:
- Target Selection: Prioritize kinases (e.g., MAPK) or enzymes (e.g., acetylcholinesterase) based on structural analogs (e.g., benzofuran carboxamides with piperazine moieties show kinase affinity) .
- In Vitro Testing: Use fluorescence-based assays (e.g., ATPase activity) or ELISA for IC determination. Include positive controls (e.g., staurosporine for kinases).
- Data Interpretation: Compare inhibition curves (GraphPad Prism) and validate with orthogonal methods (e.g., SPR for binding kinetics).
Q. What computational strategies can predict binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into target active sites (e.g., DNA polymerase or viral proteases) .
- Parameterization: Apply CHARMM force fields and solvation models (e.g., PBSA).
- Validation: Cross-check with crystallographic data (e.g., PDB entries) or mutagenesis studies.
- MD Simulations: Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
Q. How to address contradictions in biological activity data across different studies?
Methodological Answer:
- Root Cause Analysis:
- Assay Variability: Compare buffer conditions (pH, ionic strength) and cell lines used. For example, differences in IC may arise from serum protein binding .
- Compound Stability: Test for degradation (HPLC) under assay conditions.
- Statistical Rigor: Use ANOVA or t-tests to confirm significance (p < 0.05). Replicate experiments in triplicate .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
Methodological Answer:
Q. How to analyze structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- SAR Workflow:
- Derivative Synthesis: Modify substituents (e.g., halogenation of the benzofuran ring or alkylation of the amide nitrogen) .
- Biological Testing: Compare IC, logP, and membrane permeability (Caco-2 assay).
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
